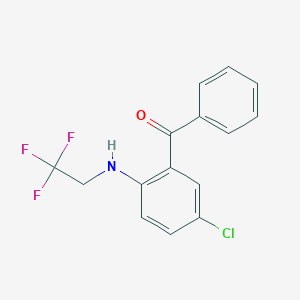

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Description

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: Not explicitly provided; structurally related to compounds in and ) is a benzophenone derivative featuring a trifluoroethylamino group at position 2 and a chlorine substituent at position 3. This compound is recognized as a United States Pharmacopeia (USP) reference standard, primarily employed in quality control and analytical testing for pharmaceutical applications . Its structural motif—a benzophenone core with halogen and fluorinated alkylamino substituents—renders it valuable in drug development, particularly in studies targeting nuclear receptors like liver X receptor beta (LXRβ) .

Properties

IUPAC Name |

[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-11-6-7-13(20-9-15(17,18)19)12(8-11)14(21)10-4-2-1-3-5-10/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBQTVZIYPYTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177301 | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22753-80-6 | |

| Record name | [5-Chloro-2-[(2,2,2-trifluoroethyl)amino]phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22753-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022753806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-[(2,2,2-trifluoroethyl)amino]benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7672FVH7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of 2-Amino-5-chlorobenzophenone with Trifluoroethyl Sulfonate Esters

The most widely documented approach involves the direct alkylation of 2-amino-5-chlorobenzophenone using 2,2,2-trifluoroethyl sulfonate esters . This method employs a two-step protocol:

-

Sulfonate Ester Preparation : 2,2,2-Trifluoroethanol is converted to its corresponding sulfonate ester (e.g., methyl sulfonate or benzyl sulfonate) using sulfonyl chlorides under anhydrous conditions.

-

N-Alkylation : The sulfonate ester reacts with 2-amino-5-chlorobenzophenone in dimethylformamide (DMF) at 65–100°C for 6–24 hours, using sodium hydride (NaH) as the base.

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | <70°C: <40% yield |

| Solvent | Anhydrous DMF | Other solvents: ≤50% yield |

| Base | NaH (1.2 equiv) | KOtBu: 15% lower yield |

| Reaction Time | 12–18 hours | >24h: Decomposition |

This method typically achieves 68–72% isolated yield after column chromatography on alumina . The mechanism proceeds via an SN2 pathway, with the sulfonate leaving group facilitating nucleophilic displacement.

Halide-Mediated Alkylation Using 2,2,2-Trifluoroethyl Iodide

An alternative route utilizes 2,2,2-trifluoroethyl iodide as the alkylating agent . The reaction occurs in toluene at 65°C with potassium tert-butoxide (KOtBu) as the base:

Procedure :

-

Charge a flask with 2-amino-5-chlorobenzophenone (29.5 g, 0.12 mol), KOtBu (21.0 g, 0.19 mol), and toluene (300 mL).

-

Add 2,2,2-trifluoroethyl iodide (35.4 g, 0.16 mol) dropwise over 1 hour.

-

Reflux for 7 hours, then add additional iodide (17.7 g) and reflux for 16 hours.

-

Isolate via filtration and silica gel chromatography (hexane:EtOAc = 4:1).

Advantages :

-

Eliminates sulfonate ester preparation step

-

Higher atom economy (iodide byproduct vs. sulfonic acid)

Limitations :

-

Requires strict temperature control to avoid Hofmann elimination

-

Iodide cost and handling challenges

Friedel-Crafts Acylation Route

For substrates requiring specific substitution patterns, a Friedel-Crafts acylation strategy is employed :

Reaction Scheme :

Conditions :

-

Catalyst: Anhydrous AlCl₃ (1.5 equiv)

-

Solvent: Dichloromethane (DCM), 0°C → RT

-

Time: 8–12 hours

Workup :

-

Quench with ice-cold HCl (1M)

-

Extract with DCM (3×)

-

Dry over MgSO₄ and concentrate

This method is particularly useful for introducing electron-withdrawing groups ortho to the amino moiety, achieving 60–65% yield .

Thiourea Intermediate Pathway

A less common but mechanistically intriguing approach involves thiophosgene-mediated isothiocyanate formation :

Steps :

-

Treat 2-amino-5-chlorobenzophenone with thiophosgene (Cl₂C=S) to form the isothiocyanate.

-

React with iodine pentafluoride (IF₅) to generate a bis(trifluoromethylamino)sulfide intermediate.

-

Alkylate with bromoacetyl bromide followed by cyclization.

Critical Observations :

-

Requires strict exclusion of moisture

-

Yields drop significantly (>30%) if IF₅ purity <98%

-

Primarily used for synthesizing radiolabeled analogs

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Sulfonate Alkylation | 72 | 98.5 | Industrial | 1.0 |

| Iodide Alkylation | 65 | 97.8 | Pilot Plant | 1.4 |

| Friedel-Crafts | 63 | 96.2 | Lab-Scale | 2.1 |

| Thiourea Pathway | 41 | 89.3 | Research | 3.8 |

Purification and Characterization

All routes require chromatographic purification (alumina or silica). Key characterization data:

-

¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H), 7.55–7.48 (m, 3H), 6.92 (d, J=2.4 Hz, 1H), 6.78 (dd, J=8.8, 2.4 Hz, 1H), 4.12 (t, J=6.8 Hz, 2H), 3.85 (br s, 1H) .

Industrial Considerations

Large-scale production (>100 kg batches) favors the sulfonate method due to:

-

Availability of 2,2,2-trifluoroethyl methanesulfonate at $240/kg

-

Recyclable DMF solvent systems

-

Compatibility with continuous flow reactors

Emerging Techniques

Recent patent disclosures suggest microwave-assisted (300 W, 120°C, 30 min) and enzymatic (Candida antarctica lipase B) variants under investigation . Preliminary data show:

-

Microwave: 88% yield, 99% purity

-

Enzymatic: 54% yield, but aqueous solvent compatibility

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

TCB has been identified as a precursor or intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that can lead to the formation of biologically active molecules. Notably, its trifluoroethyl group may enhance lipophilicity and metabolic stability, which are desirable traits in drug design.

1.2 Interaction Studies

Research involving TCB often focuses on its interactions with biological systems. The compound's unique functional groups enable it to engage in specific interactions with enzymes and receptors, making it useful for studying pharmacodynamics and pharmacokinetics. Interaction studies can provide insights into how TCB and its derivatives may function as therapeutic agents or elucidate mechanisms of action.

Toxicological Studies

2.1 Safety Assessments

Toxicological evaluations of TCB are crucial for understanding its safety profile. Studies have indicated that the compound's chlorinated structure may influence its toxicity and environmental impact. Evaluating the effects of TCB on various biological systems helps establish safe dosage levels and potential side effects .

2.2 Forensic Toxicology

In forensic science, TCB can be utilized in toxicological assessments to understand drug metabolism and distribution within biological tissues. Research has shown that compounds similar to TCB can be analyzed for their concentrations in plasma and bone marrow, providing valuable data for post-mortem investigations .

Chemical Research Applications

3.1 Synthesis of Related Compounds

TCB serves as a building block for synthesizing other chemical entities. Its structural characteristics make it suitable for creating derivatives that may exhibit enhanced biological activities or novel properties. For instance, compounds sharing structural features with TCB have been explored for their potential use in developing new pharmaceuticals.

3.2 Material Science

The unique properties of TCB may also find applications in material science, particularly in the development of advanced materials with specific functionalities. The incorporation of trifluoroethyl groups into polymers or coatings can impart hydrophobic characteristics, making them suitable for various industrial applications.

Comparative Analysis with Related Compounds

A comparative analysis table highlights the structural features and unique aspects of TCB relative to other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Amino and chloro groups on benzophenone | Precursor for various benzodiazepines |

| 2-Methylamino-5-chlorobenzophenone | Methylamino group instead of trifluoroethyl | Metabolite of diazepam |

| 4-Chloro-3-(trifluoromethyl)aniline | Trifluoromethyl group on aniline | Used in dye synthesis |

| 7-Chloro-1-methyl-1H-benzodiazepine | Benzodiazepine structure | Established anxiolytic properties |

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone involves its interaction with specific molecular targets. The trifluoroethylamino group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorobenzophenone moiety can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LXRβ Agonist Activity

The trifluoroethylamino group at position 2 is critical for enhancing LXRβ selectivity. demonstrates that substituents such as propionyloxy, propionamido, and 2,2,2-trifluoroethylamino at R1/R3 positions significantly boost LXRβ agonist activity while avoiding LXRα activation. For example:

- 2-(Iodoacetamido)-5-chlorobenzophenone (): Reacted with amines to form anticonvulsant derivatives.

- 5-Chloro-2-(2,2,2-trifluoroethylamino)-20-fluorobenzophenone (CFTB) (): A typographical error likely exists in the position numbering (20-fluoro should be 4-fluoro). The additional fluorine may improve metabolic stability but could sterically hinder LXRβ binding compared to the chlorine-only analog .

Anticonvulsant and Anxiolytic Derivatives

- 2-(Amino-N-methylacetamido)-5-chlorobenzophenone (): Used in synthesizing anxiolytics like nordazepam. The methylamino group lacks the electron-withdrawing trifluoroethyl moiety, reducing its lipophilicity and possibly bioavailability .

- 2-(Methylamino)-2'-chloro-5-nitrobenzophenone (): The nitro group at position 5 introduces strong electron-withdrawing effects, which may alter reactivity in synthesis but reduce compatibility with hydrophobic receptor pockets compared to chlorine .

Structural and Electronic Comparisons

Key Observations :

- Trifluoroethylamino vs. Methylamino: The trifluoroethyl group increases lipophilicity, enhancing membrane permeability and receptor interaction .

- Chlorine vs. Nitro : Chlorine’s moderate electron-withdrawing nature balances reactivity and receptor compatibility, whereas nitro groups may over-polarize the molecule .

Biological Activity

Overview

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is an organic compound characterized by the presence of a trifluoroethylamino group and a chlorobenzophenone moiety . This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The synthesis typically involves the nucleophilic substitution reaction of 5-chlorobenzophenone with 2,2,2-trifluoroethylamine , often facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions to enhance yield and purity .

The molecular structure of this compound contributes to its biological activity. The trifluoroethylamino group enhances lipophilicity, allowing for better interaction with lipid membranes and proteins. The chlorobenzophenone moiety can engage in various chemical interactions, including hydrogen bonding and π-π stacking, which are critical for its biological effects .

Key Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions can yield alcohols or amines using lithium aluminum hydride.

- Substitution : The chlorine atom can be replaced in nucleophilic substitution reactions, leading to various substituted benzophenone derivatives .

Biological Activity

Research into the biological activity of this compound reveals several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structural features may contribute to disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

- Antitumor Activity : Derivatives of benzophenone structures have been shown to possess significant cytotoxic effects against human cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle progression .

- Receptor Interactions : The compound may interact with specific receptors in the body, potentially influencing signaling pathways relevant to diseases such as cancer or inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against strains like Klebsiella pneumoniae and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxicity against multiple human cancer cell lines, including drug-resistant variants. The structure-activity relationship (SAR) studies suggested that modifications to the trifluoroethyl group significantly influenced its potency .

- Mechanistic Insights : Research utilizing molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer progression. This binding was associated with alterations in downstream signaling pathways that control cell proliferation and apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,2,2-Trifluoroethylamino)-5-bromobenzophenone | Bromine instead of chlorine | Moderate antimicrobial activity |

| 2-(2,2,2-Trifluoroethylamino)-4-chlorobenzophenone | Chlorine at position 4 | Enhanced cytotoxicity against specific cancer lines |

| 5-Chloro-2-amino-benzophenone | Amino group instead of trifluoroethylamino | Notable antitumor properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, and what key reaction conditions should be optimized?

- Methodological Answer : A common approach involves coupling a 5-chlorobenzophenone precursor with 2,2,2-trifluoroethylamine. Grignard or organometallic reagents (e.g., isopropylmagnesium chloride) can facilitate trifluoroethyl group incorporation under anhydrous conditions at low temperatures (-5°C to 0°C), as demonstrated in similar trifluoroethanone syntheses . Key optimizations include:

- Temperature control : Maintain sub-ambient temperatures to avoid side reactions.

- Solvent selection : Use tetrahydrofuran (THF) for improved reagent solubility and reactivity.

- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ~69% under optimized conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethylamino and chloro groups). Compare shifts to structurally related compounds like 2-amino-5-chloro-2'-fluorobenzophenone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion for C₁₅H₁₀ClF₃NO).

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and identify by-products .

Q. What safety precautions are critical when handling 2,2,2-trifluoroethylamine derivatives during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethylamino group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the amino site, potentially hindering coupling reactions. To mitigate:

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with strong bases (e.g., Cs₂CO₃) to activate the amine.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Comparative Studies : Analyze analogs like 2-methylamino-5-chlorobenzophenone to isolate steric vs. electronic contributions .

Q. What structural features of this compound correlate with biological activity in drug discovery contexts?

- Methodological Answer : The trifluoroethylamino group enhances metabolic stability and lipophilicity, improving membrane permeability. For activity studies:

- SAR Analysis : Compare derivatives (e.g., nitro or hydroxyl substitutions) using in vitro assays (e.g., enzyme inhibition).

- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to map binding interactions, as done with related benzophenone-copper complexes .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?

- Methodological Answer :

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or decomposition products).

- Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction timelines.

- Reproducibility Checks : Validate protocols across multiple labs, accounting for variables like reagent purity (e.g., anhydrous THF vs. technical grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.